molecular formula C21H15ClN2O2 B11446929 2-(4-Chlorophenyl)-4-(4-methoxyphenoxy)quinazoline

2-(4-Chlorophenyl)-4-(4-methoxyphenoxy)quinazoline

Cat. No.: B11446929
M. Wt: 362.8 g/mol
InChI Key: SPTXNBWMCNLOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-4-(4-methoxyphenoxy)quinazoline is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(4-methoxyphenoxy)quinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 4-methoxyphenol.

    Formation of Quinazoline Core: The quinazoline core is formed through a series of condensation reactions involving the starting materials and appropriate reagents.

    Substitution Reactions: The final product is obtained by introducing the 4-chlorophenyl and 4-methoxyphenoxy groups through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(4-methoxyphenoxy)quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit unique biological activities.

Scientific Research Applications

2-(4-Chlorophenyl)-4-(4-methoxyphenoxy)quinazoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(4-methoxyphenoxy)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-phenoxyquinazoline
  • 2-(4-Methoxyphenyl)-4-phenoxyquinazoline
  • 2-(4-Chlorophenyl)-4-(4-hydroxyphenoxy)quinazoline

Uniqueness

2-(4-Chlorophenyl)-4-(4-methoxyphenoxy)quinazoline is unique due to the presence of both the 4-chlorophenyl and 4-methoxyphenoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-(4-methoxyphenoxy)quinazoline

InChI

InChI=1S/C21H15ClN2O2/c1-25-16-10-12-17(13-11-16)26-21-18-4-2-3-5-19(18)23-20(24-21)14-6-8-15(22)9-7-14/h2-13H,1H3

InChI Key

SPTXNBWMCNLOAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.